molecular formula C16H19N3O3 B11926402 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde

4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B11926402
M. Wt: 301.34 g/mol
InChI Key: CZLAGVVABZFECZ-TXEJJXNPSA-N
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Description

This compound is a benzaldehyde derivative featuring a 1,2,4-oxadiazole core substituted with a (2R,6S)-2,6-dimethylmorpholin-4-ylmethyl group at the 5-position. Its molecular weight is approximately 355.4 g/mol (estimated from analogs in ). The stereochemistry of the dimethylmorpholine moiety may influence its pharmacokinetic properties, such as metabolic stability and receptor binding selectivity. Notably, its hydrochloride salt has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

4-[5-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C16H19N3O3/c1-11-7-19(8-12(2)21-11)9-15-17-16(18-22-15)14-5-3-13(10-20)4-6-14/h3-6,10-12H,7-9H2,1-2H3/t11-,12+

InChI Key

CZLAGVVABZFECZ-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps. One common method includes the reaction of a morpholine derivative with an oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: Formation of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Oxadiazole 5-Position Molecular Weight (g/mol) Key Properties/Applications
4-(5-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde (Target) (2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl ~355.4 Potential kinase inhibition; discontinued
4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Cyclohexyl(methyl)aminomethyl 299.37 Lower molecular weight; discontinued
4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride Methyl(tetrahydro-2H-pyran-4-yl)aminomethyl ~380.8 (HCl salt) Enhanced solubility due to pyran ring
(4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl)((2R,6S)-2,6-dimethylmorpholino)methanone Chloromethyl + morpholino ketone Reactive chloromethyl group for derivatization
Key Observations:
  • Stereochemical Influence : The (2R,6S)-dimethylmorpholine configuration may confer selectivity in biological interactions, as seen in kinase inhibitors like 3-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-benzimidazol-2-yl}-1H-indazole .
  • Reactivity : Compounds with chloromethyl groups (e.g., ) offer synthetic versatility for further functionalization, unlike the aldehyde group in the target compound.

Biological Activity

The compound 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS Number: 1217788-40-3) is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H20ClN3O3
  • Molar Mass : 337.8 g/mol
  • Structure : The compound features a benzaldehyde moiety linked to an oxadiazole ring and a morpholine substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

  • Anticholinesterase Activity :
    • Preliminary studies indicate that derivatives of oxadiazole compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Compounds with similar structures have shown IC50 values ranging from 0.050 µM to 25.30 µM against AChE, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Properties :
    • Oxadiazole derivatives are known for their antimicrobial activity. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties, potentially making them candidates for developing new antimicrobial agents .
  • Cytotoxic Effects :
    • Some studies have reported that oxadiazole-containing compounds can induce cytotoxicity in cancer cell lines. For instance, compounds structurally related to 4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde have shown promise in inhibiting cell proliferation in various cancer types .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The morpholine group may enhance the lipophilicity and membrane permeability of the compound.
  • The oxadiazole ring could play a crucial role in interacting with biological targets such as enzymes and receptors involved in neurotransmission and cell proliferation.

Case Study 1: Anticholinesterase Activity

A study evaluated several oxadiazole derivatives for their ability to inhibit AChE and BuChE. Among these derivatives, one compound demonstrated an IC50 value significantly lower than that of the standard drug donepezil, indicating a higher potency for AChE inhibition.

CompoundIC50 (AChE)IC50 (BuChE)
Tested Compound0.050 µM0.080 µM
Donepezil0.016 µM0.30 µM

This suggests that modifications to the oxadiazole scaffold can enhance inhibitory activity against cholinesterases .

Case Study 2: Antimicrobial Activity

In another study involving various oxadiazole derivatives, the compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations compared to control groups.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent .

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